METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE
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Overview
Description
Methyl N-[(adamantan-1-yl)methyl]carbamate is a chemical compound with the molecular formula C13H21NO2. It is known for its unique structure, which includes an adamantane moiety, a highly symmetrical and rigid polycyclic cage molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(adamantan-1-yl)methyl]carbamate typically involves the reaction of adamantane derivatives with carbamates. One common method includes the reaction of 1-adamantylmethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(adamantan-1-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced products, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-[(adamantan-1-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and viral infections.
Mechanism of Action
The mechanism of action of methyl N-[(adamantan-1-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral drug similar to amantadine but with a different substitution pattern on the adamantane ring.
Uniqueness
Methyl N-[(adamantan-1-yl)methyl]carbamate is unique due to its specific carbamate functional group, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
methyl N-(1-adamantylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)14-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADKFCOMRXOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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